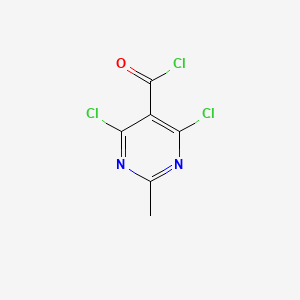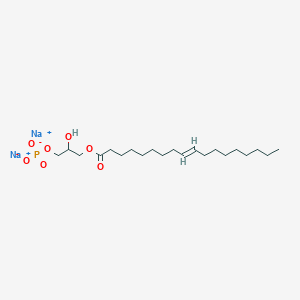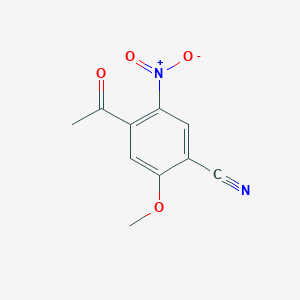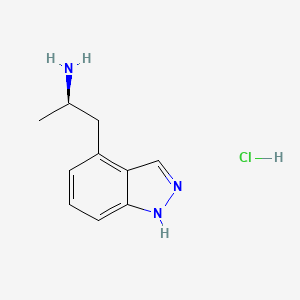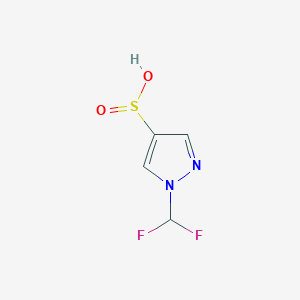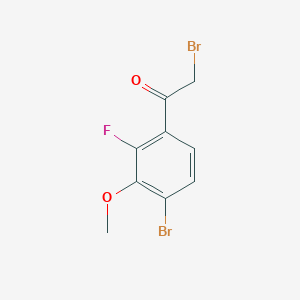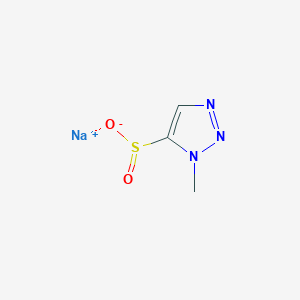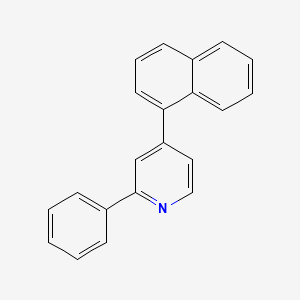
1-(3-Methoxypyridin-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypyridin-4-yl)-N-methylmethanamine is a chemical compound with a pyridine ring substituted with a methoxy group at the 3-position and a methylmethanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypyridin-4-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine.
N-Methylation: The pyridine ring is subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The resulting N-methylated pyridine is then reacted with formaldehyde and a secondary amine, such as dimethylamine, under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypyridin-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 1-(3-Hydroxypyridin-4-yl)-N-methylmethanamine.
Reduction: 1-(3-Methoxypiperidin-4-yl)-N-methylmethanamine.
Substitution: 1-(3-Halopyridin-4-yl)-N-methylmethanamine.
Scientific Research Applications
1-(3-Methoxypyridin-4-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypyridin-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the pyridine ring play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxypyridin-4-yl)ethanone
- 3-Methoxypyridine
- 1-(3-Hydroxypyridin-4-yl)-N-methylmethanamine
Comparison
1-(3-Methoxypyridin-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(3-methoxypyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2O/c1-9-5-7-3-4-10-6-8(7)11-2/h3-4,6,9H,5H2,1-2H3 |
InChI Key |
FWDHLNWFWRYQKV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=NC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


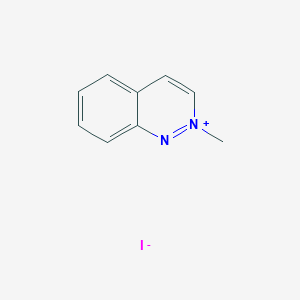
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
